REACTION_CXSMILES
|
[CH:1]1([C:4]2[N:9]=[C:8]([C:10]([OH:12])=[O:11])[C:7]([C:13]([OH:15])=[O:14])=[CH:6][CH:5]=2)[CH2:3][CH2:2]1.[C:16](OC(=O)C)(=O)C>>[CH3:16][O:11][C:10]([C:8]1[C:7]([C:13]([OH:15])=[O:14])=[CH:6][CH:5]=[C:4]([CH:1]2[CH2:2][CH2:3]2)[N:9]=1)=[O:12]
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Name
|
|
Quantity
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19.8 g
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Type
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reactant
|
Smiles
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C1(CC1)C1=CC=C(C(=N1)C(=O)O)C(=O)O
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Name
|
|
Quantity
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100 mL
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Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
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Control Type
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UNSPECIFIED
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Setpoint
|
110 °C
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Type
|
CUSTOM
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Details
|
stirring
|
Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
|
was concentrated in vacuum
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Type
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ADDITION
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Details
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To the residue was added methanol (100 ml)
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Type
|
CONCENTRATION
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Details
|
The reaction mixture was concentrated in vacuum
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Type
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CUSTOM
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Details
|
the residue was purified by column chromatography on silica gel (10% ethyl acetate in petroleum ether) and C-18
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Type
|
CUSTOM
|
Details
|
to give D83 (10.7 g) as a yellow solid
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Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
COC(=O)C1=NC(=CC=C1C(=O)O)C1CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |